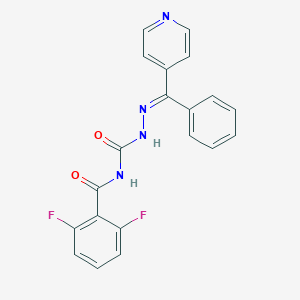
phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone, also known as DFP-10917, is a novel small molecule semicarbazone derivative that has recently gained attention in the scientific community due to its potential therapeutic applications. DFP-10917 has been shown to exhibit anti-tumor activity in various cancer cell lines, making it a promising candidate for cancer treatment.
Aplicaciones Científicas De Investigación
Phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone has been extensively studied for its anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound has been found to sensitize cancer cells to chemotherapy, making it a potential adjunct therapy for cancer treatment.
Mecanismo De Acción
The mechanism of action of phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone involves the inhibition of the enzyme ribonucleotide reductase (RR), which is involved in the synthesis of deoxyribonucleotides required for DNA replication and repair. By inhibiting RR, this compound disrupts the DNA synthesis and repair processes, leading to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity and high selectivity towards cancer cells. It has been shown to induce DNA damage and oxidative stress in cancer cells, leading to the activation of the p53 tumor suppressor pathway. Additionally, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone exhibits several advantages for lab experiments, including its high yield and purity, low toxicity, and high selectivity towards cancer cells. However, its limited solubility in water and other solvents can pose a challenge for its use in in vivo experiments. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Direcciones Futuras
For phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone research include the development of more efficient synthesis methods, the determination of its pharmacokinetics and pharmacodynamics, and the evaluation of its efficacy in animal models and clinical trials. Additionally, the combination of this compound with other anti-cancer agents may enhance its therapeutic potential and overcome drug resistance in cancer cells.
Conclusion:
This compound is a novel small molecule semicarbazone derivative that exhibits anti-tumor activity in various cancer cell lines. Its mechanism of action involves the inhibition of ribonucleotide reductase, leading to the disruption of DNA synthesis and repair processes in cancer cells. This compound has low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment. Further research is needed to explore its therapeutic applications and optimize its use in cancer treatment.
Métodos De Síntesis
The synthesis of phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone involves the condensation of 2,6-difluorobenzoyl hydrazine with 4-pyridinyl ketone followed by the addition of phenyl isocyanate. The resulting semicarbazone derivative is then purified by column chromatography to obtain this compound in high yield and purity.
Propiedades
Fórmula molecular |
C20H14F2N4O2 |
|---|---|
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
2,6-difluoro-N-[[(E)-[phenyl(pyridin-4-yl)methylidene]amino]carbamoyl]benzamide |
InChI |
InChI=1S/C20H14F2N4O2/c21-15-7-4-8-16(22)17(15)19(27)24-20(28)26-25-18(13-5-2-1-3-6-13)14-9-11-23-12-10-14/h1-12H,(H2,24,26,27,28)/b25-18+ |
Clave InChI |
FTJVJCZHRDJWET-XIEYBQDHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N\NC(=O)NC(=O)C2=C(C=CC=C2F)F)/C3=CC=NC=C3 |
SMILES |
C1=CC=C(C=C1)C(=NNC(=O)NC(=O)C2=C(C=CC=C2F)F)C3=CC=NC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C(=NNC(=O)NC(=O)C2=C(C=CC=C2F)F)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-benzylsulfanyl-7-hydroxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B287676.png)
![2,6-dichloro-5-fluoro-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B287678.png)



![5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B287687.png)
![5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B287688.png)
![3-Phenoxymethyl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287703.png)

![N'-[6-(4-chlorophenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]formic hydrazide](/img/structure/B287706.png)
![N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine](/img/structure/B287707.png)
![Methyl 2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzoate](/img/structure/B287708.png)
![5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287709.png)
![4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287711.png)